Prop-2-yn-1-yl carbonofluoridate
Description
Prop-2-yn-1-yl carbonofluoridate is an organofluorine compound characterized by a propargyl (prop-2-yn-1-yl) group attached to a carbonate backbone substituted with fluorine. Structurally, it can be represented as an ester derivative of carbonofluoridic acid (HOCOF), where the hydroxyl group is replaced by the propargyl moiety. While direct data on this compound are sparse in the provided evidence, analogous compounds such as phosphonofluoridates (e.g., 1-Methylprop-2-yn-1-yl methylphosphonofluoridoate, C₅H₈FO₂P ) and sulfanyl carbonitriles (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile, C₄H₃NS ) suggest that its reactivity and stability are influenced by the propargyl group’s triple bond and the fluorine atom’s electronegativity.
The propargyl group is known for its propensity to undergo alkyne-specific reactions, such as cycloadditions or nucleophilic substitutions, while the fluorine atom may enhance electrophilicity or metabolic stability. However, the absence of explicit toxicological or ecological data for this compound necessitates caution in handling, as seen in structurally related compounds with undefined hazards .
Properties
CAS No. |
63608-67-3 |
|---|---|
Molecular Formula |
C4H3FO2 |
Molecular Weight |
102.06 g/mol |
IUPAC Name |
prop-2-ynyl carbonofluoridate |
InChI |
InChI=1S/C4H3FO2/c1-2-3-7-4(5)6/h1H,3H2 |
InChI Key |
OLMUFXMYHREZTL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl carbonofluoridate can be synthesized through various methods. One common approach involves the reaction of prop-2-yn-1-ol with carbonyl fluoride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl carbonofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluoridate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Prop-2-yn-1-yl carbonofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which prop-2-yn-1-yl carbonofluoridate exerts its effects involves the interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways. These reactive species can then participate in various chemical transformations, leading to the desired products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Prop-2-yn-1-yl carbonofluoridate belongs to a broader class of fluorinated esters. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparative Analysis of this compound and Analogues
Key Observations:
Structural Differences: this compound features a carbonate-fluorine core, whereas phosphonofluoridates (e.g., ) contain a phosphorus-fluorine bond. The latter are more polar and prone to hydrolysis due to the P-F bond’s lability. The sulfanyl carbonitrile analogue replaces the carbonate group with a nitrile-sulfur linkage, reducing electrophilicity but introducing thiol-like reactivity.
Phosphonofluoridates (e.g., ) may release hydrofluoric acid (HF) upon hydrolysis, whereas carbonofluoridates could generate fluorine-containing gases (e.g., HF or COF₂) under thermal stress.
Toxicological Gaps: None of the compounds in Table 1 have fully characterized toxicological profiles. For instance, (Prop-2-yn-1-ylsulfanyl)carbonitrile explicitly lacks thorough toxicity data , and analogous hazards for this compound remain speculative.
Ecological Impact: Fluorinated compounds often persist in the environment due to C-F bond stability. Phosphonofluoridates and carbonofluoridates may bioaccumulate, though empirical data are absent in the evidence.
Research Methodologies and Limitations
The structural determination of such compounds often relies on crystallographic tools like SHELXL , which refine molecular geometries using X-ray data. However, the absence of explicit crystallographic data for this compound in the evidence limits direct comparisons. Future studies should prioritize spectral characterization (e.g., NMR, IR) and computational modeling to predict reactivity and environmental fate.
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